molecular formula C17H26N4O3 B2678818 3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide CAS No. 1825489-76-6

3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide

カタログ番号 B2678818
CAS番号: 1825489-76-6
分子量: 334.42
InChIキー: OHYYFJLENZJBAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide, also known as CPPC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological tool. CPPC is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is known to play a critical role in the development and progression of various types of cancer, making CPPC a promising candidate for the development of new cancer therapies.

作用機序

The mechanism of action of 3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide involves its ability to inhibit the interaction between c-Myc and Max. This interaction is essential for the activation of genes involved in cell growth and proliferation, which are often dysregulated in cancer cells. By inhibiting this interaction, 3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide can disrupt the growth and survival of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the sensitization of cancer cells to chemotherapy. Moreover, 3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer therapy.

実験室実験の利点と制限

One of the main advantages of 3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide is its high potency and selectivity for c-Myc/Max inhibition, making it a valuable tool for studying the role of this protein-protein interaction in cancer. Moreover, 3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide has been shown to be effective in various cancer cell lines, indicating its broad applicability. However, one of the limitations of 3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide is its relatively complex synthesis, which may limit its availability and use in certain research settings.

将来の方向性

There are several future directions for the research and development of 3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide. One area of focus is the optimization of its pharmacokinetic properties, such as its stability and bioavailability, to improve its efficacy as a cancer therapy. Moreover, further studies are needed to explore the potential of 3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, the role of c-Myc/Max inhibition in other diseases, such as neurodegenerative disorders, may also be an area of future research.

合成法

The synthesis of 3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide involves several steps, including the reaction of 3-cyanomorpholine-4-carboxylic acid with cyclopentylamine to form the corresponding amide, followed by the reaction with piperidine-1-carboxylic acid and subsequent coupling with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. The final product is obtained after purification through column chromatography.

科学的研究の応用

3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide has been extensively studied as a potential therapeutic agent for the treatment of cancer. In particular, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells. Moreover, 3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.

特性

IUPAC Name

3-(3-cyanomorpholine-4-carbonyl)-N-cyclopentylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c18-10-15-12-24-9-8-21(15)16(22)13-4-3-7-20(11-13)17(23)19-14-5-1-2-6-14/h13-15H,1-9,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYYFJLENZJBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCC(C2)C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。